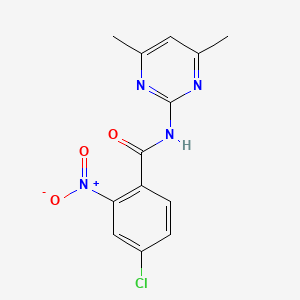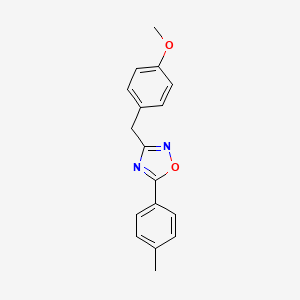![molecular formula C11H7N5O4 B5779838 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one inhibits NOS activity by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, leading to a decrease in NO production. The inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been shown to have both beneficial and detrimental effects on physiological processes.
Biochemical and Physiological Effects:
The inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been shown to have various biochemical and physiological effects. The compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, the inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can also lead to detrimental effects, such as impaired wound healing and increased susceptibility to infections.
実験室実験の利点と制限
The use of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one in lab experiments has several advantages. It is a potent and selective inhibitor of NOS, making it a valuable tool for studying the role of NO in physiological processes. It is also relatively easy to synthesize and has a high yield. However, the compound has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for research on 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one. One direction is to investigate the potential therapeutic applications of the compound in various diseases, such as hypertension, inflammation, and cancer. Another direction is to study the effects of the compound on other physiological processes, such as neurotransmission and immune function. Additionally, research can be conducted to develop more potent and selective NOS inhibitors based on the structure of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one.
Conclusion:
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a valuable tool for studying the role of NO in physiological processes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The compound has potential therapeutic applications in various diseases and can be used to develop more potent and selective NOS inhibitors. However, careful dosing and toxicity concerns must be taken into consideration when using the compound in lab experiments.
合成法
The synthesis of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been achieved using various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with 4,5-dihydro-1,2,4-oxadiazol-3-one in the presence of acetic acid. Another method involves the reaction of 4-nitrophenylhydrazine with 2,3-dichloroquinoxaline in the presence of sodium hydroxide. The yield of the compound using these methods is usually high, and the purity can be increased by recrystallization.
科学的研究の応用
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been widely used in scientific research due to its ability to inhibit nitric oxide synthase (NOS) activity. NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. The inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been shown to have therapeutic potential in various diseases, including cardiovascular diseases, inflammation, and cancer.
特性
IUPAC Name |
7-(4-nitrophenyl)-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O4/c17-9-5-8(12-10-11(13-9)15-20-14-10)6-1-3-7(4-2-6)16(18)19/h1-5H,(H,12,14)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDXRUXTWWMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N=C3C(=N2)NON3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

